molecular formula C15H9BrN4O B2676797 3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one CAS No. 866808-09-5

3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2676797
CAS No.: 866808-09-5
M. Wt: 341.168
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with anthranilic acid to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted quinazolinone derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6-bromoquinazolin-4(3H)-one share structural similarities with 3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one.

    Triazoloquinazoline Derivatives: Compounds such as 1,2,4-triazolo[1,5-a]quinazolin-5-one derivatives exhibit similar biological activities.

Uniqueness

This compound is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential as a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O/c16-10-5-3-4-9(8-10)13-14-17-15(21)11-6-1-2-7-12(11)20(14)19-18-13/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRARANQSDOGWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320314
Record name 3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866808-09-5
Record name 3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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